Deschloroclozapine (dihydrochloride) is a potent chemogenetic actuator that acts primarily as an agonist for Designer Receptors Exclusively Activated by Designer Drugs, or DREADDs. It is a derivative of clozapine, designed to enhance the specificity and efficacy of neuronal modulation in research settings. Deschloroclozapine exhibits significantly improved pharmacological properties compared to its predecessor, clozapine, particularly in terms of selectivity for muscarinic receptors, making it a valuable tool in neuroscience research.
Deschloroclozapine was developed as part of ongoing research into chemogenetic tools that allow for the remote control of neuronal activity. Its development is detailed in various scientific studies, including those published in Nature Neuroscience and BioRxiv, highlighting its applications in both mice and non-human primates .
The synthesis of deschloroclozapine involves several steps, primarily utilizing radiolabeling techniques to create its carbon-11 isotope variant for positron emission tomography studies. The general procedure includes:
The synthesis process yields deschloroclozapine with high radiochemical stability, allowing it to be used effectively in various biological assays. The final product is formulated for intravenous injection and filtered to ensure sterility .
Deschloroclozapine's structure features a complex arrangement characteristic of its clozapine lineage, which includes:
Deschloroclozapine undergoes specific chemical reactions that facilitate its binding to target receptors:
Deschloroclozapine operates primarily through its action on G protein-coupled receptors (GPCRs). Upon administration, it binds to muscarinic DREADDs, leading to:
Deschloroclozapine has several important applications in scientific research:
Chemogenetic technologies, particularly Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), have revolutionized neuroscience by enabling precise, reversible manipulation of specific neuronal populations. DREADDs are engineered G-protein-coupled receptors (GPCRs), typically derived from human muscarinic acetylcholine receptors through directed molecular evolution. These receptors are rendered unresponsive to their native neurotransmitter, acetylcholine, but gain high sensitivity to biologically inert synthetic ligands. The most widely deployed DREADDs are the excitatory hM3Dq (Gq-coupled) and inhibitory hM4Di (Gi-coupled) platforms, which increase or decrease neuronal activity, respectively, upon ligand binding [2] [9]. The foundational "lock-and-key" premise demands both exquisite receptor specificity and ligand selectivity. Initial ligands, notably clozapine-N-oxide, faced significant limitations, driving the pursuit of optimized agonists like deschloroclozapine to fulfill the true potential of targeted chemogenetics [9] [10].
The utility of first-generation DREADD agonists, particularly clozapine-N-oxide, was hampered by critical pharmacological shortcomings:
Table 1: Pharmacological Limitations of Key First-Generation DREADD Agonists
| Ligand | Primary Limitation | Consequence | Evidence Level |
|---|---|---|---|
| Clozapine-N-oxide | Back-metabolism to Clozapine | Off-target effects via endogenous receptors (DA, 5-HT, H, M); confounds results | In vivo metabolite tracing, Behavioral studies [3] [9] |
| Clozapine-N-oxide | Low Blood-Brain Barrier Penetrance | Low brain bioavailability; poor DREADD occupancy | PET imaging, CSF measurements [3] [9] |
| Clozapine-N-oxide | Low DREADD Affinity/Potency (Ki/EC50 ~100-300 nM) | High doses required; increases risk of off-target effects | In vitro binding/functional assays [1] [10] |
| Compound 21 (C21) | Moderate Brain Penetrance & Potency | Higher doses needed than theoretically predicted; potential for weak off-target effects | In vivo PET, Behavioral controls [3] [10] |
These limitations underscored the critical need for a next-generation ligand possessing high blood-brain barrier permeability, potent and selective DREADD affinity, metabolic stability, and minimal interaction with endogenous receptors.
Deschloroclozapine emerged from a deliberate effort to refine the clozapine pharmacophore to enhance DREADD specificity and potency while minimizing interactions with endogenous receptors. Its development was guided by key structural modifications and rigorous pharmacological characterization:
Table 2: Pharmacological Profile of Deschloroclozapine vs. First-Generation Ligands
| Property | Deschloroclozapine | Clozapine-N-oxide | Compound 21 |
|---|---|---|---|
| hM3Dq Ki (nM) | 6.3 [1] [10] | ~100-220 [1] [10] | ~10-30 [10] |
| hM4Di Ki (nM) | 4.2 [1] [10] | ~60-270 [1] [10] | ~5-20 [10] |
| hM3Dq EC50 (nM) | 0.13 (BRET) [1] [10] | ~24-110 [10] | ~3-10 [10] |
| hM4Di EC50 (nM) | 0.081 (BRET) [1] [10] | ~14-60 [10] | ~1-5 [10] |
| BBB Penetrance | High & Rapid [2] [5] | Low/Poor [3] [9] | Moderate [10] |
| Back-Conversion to Clozapine | No [2] | Yes (Significant) [3] [9] | Minimal/None [10] |
| Off-Target Binding | Minimal (Ki >100 nM at most GPCRs) [1] [5] [7] | High (Via clozapine metabolite) [3] [9] | Low-Moderate [3] [10] |
| Effective In Vivo Dose Range (Rodents) | 0.001 - 0.1 mg/kg [2] [5] [8] | 1 - 10 mg/kg [3] [9] | 0.3 - 3 mg/kg [3] [10] |
The structural simplification achieved by dechlorination, combined with its exceptional DREADD affinity, selectivity, and favorable pharmacokinetics, positions deschloroclozapine dihydrochloride as a transformative chemogenetic actuator. It effectively addresses the core limitations of earlier ligands, enabling more precise, interpretable, and translationally relevant interrogation of neural circuits in awake, behaving animals across species [1] [2] [5]. Its development marks a significant milestone in realizing the full potential of the DREADD chemogenetic platform for basic neuroscience research and therapeutic exploration.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: